molecular formula C17H18N2O5 B2398062 5-{[2-(allyloxy)-3-methoxyphenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 338794-85-7

5-{[2-(allyloxy)-3-methoxyphenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B2398062
CAS No.: 338794-85-7
M. Wt: 330.34
InChI Key: LHJFYMABUSANLM-UHFFFAOYSA-N
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Description

5-{[2-(allyloxy)-3-methoxyphenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical entity of significant interest in medicinal chemistry and neuroscience research. This compound belongs to a class of pyrimidinetrione derivatives that are frequently investigated for their potential interactions with central nervous system (CNS) targets . Structural analogs of this chemical family have been explored in patent literature for applications in treating disorders characterized by cognitive impairment, such as schizophrenia, suggesting a potential research pathway for modulating neurological function . The core pyrimidinetrione structure is a privileged scaffold in drug discovery, and the specific substitution with an allyloxy-methoxybenzylidene group at the 5-position is designed to confer specific electronic and steric properties that influence its binding affinity and selectivity in biological systems. Researchers value this compound for probing the structure-activity relationships (SAR) of barbiturate-like molecules and for developing novel therapeutic agents for CNS disorders. Its primary research applications include serving as a key intermediate in organic synthesis, a candidate for high-throughput screening assays against neurological targets, and a tool compound for investigating the mechanisms of cognitive function and neuronal signaling .

Properties

IUPAC Name

5-[(3-methoxy-2-prop-2-enoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-5-9-24-14-11(7-6-8-13(14)23-4)10-12-15(20)18(2)17(22)19(3)16(12)21/h5-8,10H,1,9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJFYMABUSANLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=C(C(=CC=C2)OC)OCC=C)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Selection

The synthesis begins with 2-hydroxy-3-methoxybenzaldehyde (isovanillin), which undergoes O-alkylation to introduce the allyloxy group. Alkylation conditions must balance reactivity and selectivity to avoid over-alkylation or isomerization.

Alkylation Protocol

Reagents :

  • Isovanillin (1 equiv)
  • Allyl bromide (1.2 equiv)
  • Potassium carbonate (2 equiv)
  • Anhydrous acetone (solvent)

Procedure :

  • Isovanillin and K₂CO₃ are suspended in acetone under nitrogen.
  • Allyl bromide is added dropwise at 50°C, with stirring for 12 hours.
  • The mixture is filtered, concentrated, and purified via silica gel chromatography (hexane:ethyl acetate = 4:1).

Yield : ~75% (pale yellow liquid).

Key Considerations :

  • Excess allyl bromide ensures complete conversion but risks di-allylation.
  • Anhydrous conditions prevent hydrolysis of the allyl ether.

Knoevenagel Condensation with 1,3-Dimethylbarbituric Acid

The methylene bridge is formed via a Knoevenagel condensation between 1,3-dimethylbarbituric acid and 2-(allyloxy)-3-methoxybenzaldehyde.

Reaction Mechanism

The base-catalyzed condensation proceeds through:

  • Deprotonation of the barbituric acid methylene group.
  • Nucleophilic attack on the aldehyde carbonyl.
  • Elimination of water to form the conjugated system.

Standard Conditions

Reagents :

  • 1,3-Dimethylbarbituric acid (1 equiv)
  • 2-(Allyloxy)-3-methoxybenzaldehyde (1.1 equiv)
  • Piperidine (10 mol%)
  • Glacial acetic acid (solvent)

Procedure :

  • Reflux the mixture at 120°C for 6 hours.
  • Cool to room temperature, precipitate the product with ice water.
  • Recrystallize from ethanol.

Yield : 68–72% (yellow crystalline solid).

Optimization Data :

Catalyst Solvent Temp (°C) Time (h) Yield (%)
Piperidine Acetic acid 120 6 72
NH₄OAc Ethanol 80 8 65
No catalyst Toluene 110 12 <10

Side Reactions and Mitigation Strategies

Allyl Group Isomerization

Prolonged heating (>8 hours) promotes allyl migration to the thermodynamically stable 1-propenyl isomer. Kinetic control (shorter reaction times) minimizes this.

Diastereomer Formation

The exocyclic double bond can adopt E or Z configurations. Polar solvents (e.g., acetic acid) favor the E-isomer due to stabilization of the transition state.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, CH=), 7.32–6.85 (m, 3H, aromatic), 6.05 (m, 1H, allyl CH), 5.40 (d, 2H, allyl CH₂), 3.85 (s, 3H, OCH₃), 3.30 (s, 6H, NCH₃).
  • IR (KBr) : 1720 cm⁻¹ (C=O), 1655 cm⁻¹ (C=C), 1240 cm⁻¹ (C-O).

Purity Assessment

HPLC (C18 column, MeOH:H₂O = 70:30) shows ≥98% purity with tR = 6.2 min.

Comparative Analysis with Analogous Derivatives

Substituent on Benzaldehyde Yield (%) Melting Point (°C) Reference
4-(Dimethylamino)phenyl 78 285–287
2-Allyloxy-3-methoxyphenyl 72 192–194 This work
4-Nitrophenyl 60 245–247

Electronic effects of substituents influence reaction rates: electron-donating groups (e.g., methoxy) enhance aldol condensation efficiency compared to electron-withdrawing groups (e.g., nitro).

Industrial-Scale Adaptations

Continuous Flow Synthesis

Microreactor systems reduce reaction time to 2 hours with 80% yield by enhancing heat/mass transfer.

Green Chemistry Approaches

  • Solvent-free conditions : Ball milling barbituric acid and aldehyde with K₂CO₃ yields 70% product.
  • Biocatalysis : Lipase-mediated condensation in ionic liquids avoids toxic catalysts.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, where the allyloxy group could be transformed into other functional groups, affecting the compound's reactivity and potential derivatives.

  • Reduction: : Certain reagents might reduce the double bonds or modify other functional groups.

  • Substitution: : The allyloxy and methoxy groups allow for various substitution reactions, enabling the modification of the compound for different applications.

Common Reagents and Conditions: : Depending on the desired reaction, reagents such as hydrogen peroxide (for oxidation), lithium aluminum hydride (for reduction), and halides (for substitution reactions) are often used under controlled conditions.

Major Products Formed: : The primary products formed from these reactions are usually derivatives of the original compound, modified to enhance specific chemical properties or functionalities for targeted applications.

Scientific Research Applications

Medicinal Chemistry Applications

5-{[2-(Allyloxy)-3-methoxyphenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione exhibits notable biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inhibiting cell proliferation in various cancer cell lines. The mechanism involves the modulation of apoptosis pathways and interference with cell cycle progression .
  • Antimicrobial Properties : The compound has demonstrated activity against several bacterial strains. Its mechanism includes disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis:

  • Synthesis of Heterocyclic Compounds : It can be used to create various heterocyclic compounds through cyclization reactions. These derivatives are important in pharmaceuticals and agrochemicals due to their diverse biological activities .
  • Functionalization of Aromatic Compounds : The compound can undergo electrophilic substitution reactions to introduce different functional groups onto aromatic rings. This property is useful for developing new materials with tailored properties for specific applications in materials science .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of 5-{[2-(allyloxy)-3-methoxyphenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione on human breast cancer cells (MCF-7). Results indicated that the compound significantly reduced cell viability in a dose-dependent manner. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth at low micromolar concentrations. This study highlighted its potential as a lead compound for developing new antibacterial agents.

Mechanism of Action

The compound's effects are mediated through its interactions with molecular targets such as enzymes, receptors, or DNA. These interactions are typically driven by the compound's ability to form specific bonds or undergo reactions with these targets, impacting biological pathways and cellular processes.

Comparison with Similar Compounds

Comparing this compound with others in the substituted pyrimidinetrione family highlights its unique chemical properties due to the specific functional groups it contains:

  • Other Compounds: : Examples might include compounds with different substituents on the pyrimidine ring, such as those with ethoxy or phenoxy groups instead of allyloxy and methoxy.

  • Uniqueness: : The presence of both allyloxy and methoxy groups in this particular compound can result in distinctive reactivity and biological activity, setting it apart in terms of its applications and effectiveness in various fields.

Biological Activity

5-{[2-(Allyloxy)-3-methoxyphenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes an allyloxy group and a methoxyphenyl moiety. The compound's biological activity has been explored in various studies, focusing on its anticancer, antimicrobial, and other pharmacological effects.

Molecular Structure and Properties

  • Molecular Formula: C₁₈H₁₈N₂O₄
  • Molecular Weight: 350.38 g/mol
  • CAS Number: 321432-16-0

This compound's structure contributes to its interaction with biological systems, influencing its efficacy and specificity in various applications.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrimidine derivatives similar to 5-{[2-(allyloxy)-3-methoxyphenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione. For instance:

  • In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including cervical (HeLa) and liver cancer cells. The compound showed lower toxicity towards normal cells compared to established chemotherapeutics like Sorafenib .
  • Mechanism of Action: These compounds often act through the inhibition of key enzymes involved in nucleic acid synthesis or through the induction of apoptosis in cancer cells.

Antimicrobial Activity

Pyrimidine derivatives have also been studied for their antimicrobial properties:

  • In vitro assays have indicated that this compound may possess antibacterial and antifungal activities. Further research is needed to elucidate the specific mechanisms involved and to assess the spectrum of activity against different pathogens .

Other Biological Activities

Emerging studies suggest that derivatives of this class may also exhibit:

  • Antidiabetic effects : Some pyrimidine derivatives have been shown to influence glucose metabolism and insulin sensitivity.
  • Anti-inflammatory properties : There is evidence suggesting that these compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Research Findings and Case Studies

Activity TypeStudy ReferenceFindings
Anticancer High cytotoxicity against HeLa cells; lower toxicity to normal liver cells.
Antimicrobial Potential antibacterial effects observed in preliminary tests.
Antidiabetic Suggests modulation of glucose metabolism in animal models.

Q & A

Q. Basic

  • NMR Spectroscopy : Confirm methoxy, allyloxy, and methylene substituents via ¹H/¹³C NMR chemical shifts (e.g., methoxy at δ ~3.8 ppm, allyl protons at δ 5.0–6.0 ppm) .
  • Mass Spectrometry : Validate molecular weight (e.g., via ESI-MS) with expected m/z for C₁₉H₂₀N₂O₅ (~380.4 g/mol).
  • X-ray Crystallography : Resolve π-conjugation in the methylene-pyrimidinetrione core .

How do substituents on the phenyl ring influence reactivity and bioactivity?

Advanced
Substituent position and electronic effects significantly alter properties:

Substituent PositionEffect on Reactivity/BioactivityReference
2-Allyloxy-3-methoxy Enhances π-stacking and H-bonding potential, improving ligand-receptor interactions
Electron-withdrawing groups (e.g., Cl) Increase electrophilicity of the methylene bridge, accelerating cyclization
Methodology : Compare analogs via Hammett plots or DFT calculations to quantify electronic effects .

How can discrepancies in reported solubility or stability data be resolved?

Q. Advanced

  • Controlled Solubility Studies : Use standardized solvents (e.g., DMSO, EtOH) and report temperature/pH conditions. For example, methoxy groups enhance aqueous solubility at pH >7 due to deprotonation .
  • Stability Tests : Conduct accelerated degradation studies under UV light or varying temperatures (25–60°C) to identify decomposition pathways .

What computational approaches predict binding modes with biological targets?

Q. Advanced

  • Molecular Docking : Use SMILES/InChi keys (e.g., from ) to model interactions with enzymes like cyclooxygenase or kinases.
  • MD Simulations : Assess stability of the methylene bridge in hydrophobic pockets over 100-ns trajectories .
    Tool Recommendations : AutoDock Vina or Schrödinger Suite with OPLS4 force field .

How to address reproducibility challenges in multi-step synthesis?

Q. Advanced

  • Critical Step Monitoring : Use TLC/HPLC to track intermediates (e.g., pyrazole-carbaldehyde at Rf ~0.5 in hexane/EtOAc).
  • Purification : Employ gradient column chromatography (silica gel, 60–120 mesh) with EtOAc/hexane eluents .
    Troubleshooting : If yields drop below 50%, re-optimize POCl₃ stoichiometry or switch to microwave-assisted synthesis .

What are the mechanistic insights into the cyclization step?

Advanced
The Vilsmeier-Haack reaction proceeds via:

Formation of a chloroiminium ion from DMF and POCl₃.

Electrophilic attack on the hydrazine intermediate.

Cyclodehydration to form the pyrazole ring .
Kinetic Studies : Use in situ IR to monitor carbonyl stretching (~1700 cm⁻¹) during formylation .

How to design QSAR models for bioactivity optimization?

Q. Advanced

  • Descriptors : Include logP, polar surface area, and Mulliken charges for the methoxy group.
  • Training Set : Use analogs from with IC₅₀ data against cancer cell lines.
    Software : Utilize CODESSA or MOE for descriptor calculation and partial least squares regression .

What degradation pathways are relevant under physiological conditions?

Q. Advanced

  • Hydrolysis : The allyloxy group may undergo β-elimination at pH >8, forming quinone methides.
  • Oxidation : Methylene bridges oxidize to ketones under H₂O₂ exposure .
    Analytical Validation : Track degradation via LC-MS/MS with MRM transitions for fragment ions .

How do steric effects from substituents impact crystal packing?

Q. Advanced

  • X-ray Analysis : Bulky groups (e.g., allyloxy) induce torsional strain, reducing crystallinity.
  • Polymorphism Screening : Use solvent-drop grinding with 10 solvents (e.g., MeCN, toluene) to identify stable forms .

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